Tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate
Description
Tert-Butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate is a piperazine derivative characterized by a benzyl group at the 4-position and a hydroxymethyl substituent at the 2-position of the piperazine ring. The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protective group, enhancing stability during synthetic processes. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving Boc-protected piperazine precursors and functionalized benzyl or hydroxymethyl reagents . Its structural features make it a versatile intermediate in medicinal chemistry, particularly for designing molecules with tailored hydrogen-bonding capabilities, solubility, and bioactivity .
Properties
IUPAC Name |
tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBKIGOBELWXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Reaction to Form (R)-2-Hydroxymethylpiperazine
Ethylenediamine reacts with (R)-glycidol (1:1.1 molar ratio) in refluxing dimethylbenzene (xylene) with potassium carbonate (5–6 eq) and catalytic copper chromite (0.1–0.15 mass ratio). The reaction proceeds via nucleophilic epoxide ring-opening, followed by cyclization to form the piperazine core. After 20–24 hours, aqueous workup isolates the intermediate in the aqueous phase.
Double Boc Protection
The aqueous (R)-2-hydroxymethylpiperazine solution is treated with Boc₂O (2.1–2.2 eq) under alkaline conditions (NaOH) at 0–5°C. This step introduces Boc groups at both nitrogen positions, yielding 1,4-di-Boc-2-hydroxymethylpiperazine. Extraction with dichloromethane and crystallization from petroleum ether/ethyl acetate mixtures provide the doubly protected derivative in 18% yield.
Selective Hydrolysis to Target Compound
Controlled hydrolysis of 1,4-di-Boc-2-hydroxymethylpiperazine under basic conditions removes the N4 Boc group, leaving the N1-protected target compound. Optimization of NaOH concentration (1–2M) and reaction time (2–4 hours) is critical to prevent over-hydrolysis. Final purification via column chromatography (silica gel, petroleum ether/ethyl acetate) delivers the product with >98% HPLC purity.
Comparative Analysis of Synthetic Methods
The single-step method is superior for industrial applications due to its efficiency and scalability. However, the multi-step route provides access to enantiomerically pure products when chiral building blocks like (R)-glycidol are used.
Solvent and Catalyst Optimization
Solvent Effects
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Dichloromethane : Optimal for Boc protection due to its ability to dissolve both organic reagents and facilitate acid scavenging.
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Dimethylbenzene (Xylene) : Essential for high-temperature (120–150°C) reactions in the multi-step synthesis, though it poses environmental and safety concerns.
Industrial-Scale Considerations
For large-scale production (>1 kg), the single-step protocol is preferred. Key modifications include:
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:
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Reagents : HCl (aqueous) or NaOH (aqueous)
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Conditions : Reflux in polar solvents (e.g., methanol, water)
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Product : 4-Benzyl-2-(hydroxymethyl)piperazine-1-carboxylic acid
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Yield : ~85–90% under optimized conditions.
This reaction is often employed to generate intermediates for further functionalization in drug discovery.
Nucleophilic Substitution at Piperazine Nitrogen
The secondary amine in the piperazine ring participates in alkylation or acylation reactions:
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Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides
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Conditions : Mild base (e.g., K₂CO₃) in DMF or THF at 0–25°C
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Product : N-substituted derivatives (e.g., tert-butyl 4-benzyl-2-(hydroxymethyl)-1-(methyl)piperazine-1-carboxylate)
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Key Use : Introduces pharmacophoric groups for structure-activity relationship studies .
Hydroxymethyl Group Oxidation
The hydroxymethyl (–CH₂OH) side chain can be oxidized to a carboxylic acid or aldehyde:
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Reagents : KMnO₄ (for carboxylic acid) or PCC (for aldehyde)
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Conditions : Acidic aqueous medium (KMnO₄) or anhydrous dichloromethane (PCC)
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Product :
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Carboxylic acid: tert-butyl 4-benzyl-2-(carboxymethyl)piperazine-1-carboxylate
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Aldehyde: tert-butyl 4-benzyl-2-(formylmethyl)piperazine-1-carboxylate
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Application : Enhances polarity for improved pharmacokinetic properties.
Hydrogenation of the Benzyl Group
Catalytic hydrogenation removes the benzyl protecting group:
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Reagents : H₂ gas with 10% Pd/C catalyst
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Conditions : Methanol, room temperature, 3 hours
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Product : tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate
This step is pivotal in multi-step syntheses to expose reactive amine sites for subsequent modifications .
Comparative Reaction Data
Case Study: Hydrogenation Optimization
A study demonstrated that hydrogenating 1.5 g of tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate in methanol with 10% Pd/C for 3 hours under H₂ produced 850 mg (91.8% yield) of the debenzylated product. The reaction’s efficiency was attributed to the catalyst’s high activity and optimal solvent choice .
Reactivity Trends and Challenges
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Steric Hindrance : The tert-butyl group may slow reactions at the adjacent carboxylate site.
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Selectivity : Competing reactions (e.g., over-oxidation of hydroxymethyl) require careful reagent control.
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Stability : The compound is sensitive to strong acids/bases, necessitating pH-neutral conditions for certain transformations .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that piperazine derivatives, including tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate, exhibit antimicrobial properties. These compounds can serve as intermediates in the synthesis of oxazolidinone antibiotics, which are effective against gram-positive bacteria, including strains resistant to other antibiotics. The mechanism of action involves the inhibition of protein synthesis, making these compounds valuable in combating bacterial infections .
Case Study: Synthesis of Oxazolidinones
- A study demonstrated the synthesis of various oxazolidinone derivatives using piperazine-based intermediates. The resulting compounds showed promising activity against resistant strains of bacteria, highlighting the importance of this compound in developing new antimicrobial agents .
Neuropharmacology
2.1 Modulators of Fatty Acid Amide Hydrolase
This compound has been investigated for its role as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can enhance the levels of endocannabinoids, which may have therapeutic effects on anxiety and pain management .
Case Study: FAAH Inhibition
- A patent describes various piperazine derivatives as effective FAAH inhibitors, suggesting that this compound could be developed into a therapeutic agent for treating anxiety and chronic pain conditions .
4.1 Drug Development
Given its pharmacological properties, this compound holds promise for future drug development initiatives targeting bacterial infections and neurological disorders.
4.2 Research Directions
- Continued exploration into the structure-activity relationship (SAR) of piperazine derivatives could lead to the discovery of more potent compounds.
- Investigating the effects on other biological targets may expand its therapeutic applications beyond antimicrobial and neuropharmacological uses.
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The presence of the benzyl and hydroxymethyl groups can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Findings
Substituent Effects on Reactivity: Hydrophilic vs. Steric Effects: Bulky substituents like naphthylmethyl (compound 9) reduce reaction yields (72%) compared to smaller groups like allyl (76%) or TMS (68%) . Electronic Effects: Electron-withdrawing groups (e.g., stannyl) may hinder nucleophilic reactions, whereas electron-donating groups (e.g., benzyl) stabilize intermediates .
Synthetic Efficiency :
- The 4-(2-methylbenzyl) analog (98% yield) demonstrates superior efficiency due to milder reaction conditions and less steric hindrance .
- Heavy metal-containing analogs (e.g., tributylstannyl) require specialized handling, increasing complexity .
Applications in Drug Development :
Biological Activity
Tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₆N₂O₄, with a molecular weight of approximately 350.41 g/mol. The compound features a piperazine ring, a benzyl group, and a tert-butyl substituent, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 350.41 g/mol |
| CAS Number | 557056-07-2 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may function as a kinase inhibitor , which is significant in cancer therapy due to the role of kinases in cell proliferation and survival pathways .
Interaction with Kinases
Studies have shown that the compound can modulate signaling pathways by binding to specific kinases, potentially influencing cellular responses related to growth and apoptosis. The presence of hydroxymethyl and carboxylate functional groups enhances its affinity for these targets .
Case Studies
- Kinase Inhibition :
- Cell Proliferation Assays :
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Selectivity : The compound demonstrates selectivity for certain kinase targets over others, which could minimize side effects in therapeutic applications .
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure have been shown to influence biological activity significantly. For example, variations in the piperazine moiety can alter binding affinities and selectivity profiles .
Q & A
Q. Basic
- H/C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the piperazine ring and benzyl/hydroxymethyl substituents .
- FT-IR : Confirm the presence of carbonyl (C=O, ~1680–1720 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups .
- X-ray crystallography : Resolve stereochemical ambiguities and verify bond lengths/angles .
What strategies optimize regioselectivity in nucleophilic substitutions on the piperazine ring?
Q. Advanced
- Steric control : Use bulky substituents (e.g., tert-butyl) to direct reactions to less hindered nitrogen atoms .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to functionalize aromatic rings attached to piperazine .
- Temperature modulation : Lower temperatures (e.g., 0–25°C) favor kinetic control, reducing side reactions .
What purification techniques are effective post-synthesis?
Q. Basic
- Column chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 8:1 to 4:1) for polar intermediates .
- Recrystallization : Employ solvent pairs (e.g., DCM/hexane) to remove unreacted starting materials .
- Acid-base extraction : Isolate Boc-protected intermediates by partitioning between organic solvents and aqueous NaHCO₃ .
How to analyze intermolecular interactions in the crystal lattice using computational tools?
Q. Advanced
- Hirshfeld surface analysis : Visualize close contacts (e.g., C–H⋯O) and quantify interaction contributions via Crystal Explorer .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict hydrogen-bonding patterns .
- Molecular dynamics (MD) simulations : Model packing stability under thermal fluctuations .
How to confirm the presence of the hydroxymethyl group (-CH₂OH) in the structure?
Q. Basic
- H NMR : Identify -CH₂OH protons as a triplet (~δ 3.5–4.0 ppm) coupled to adjacent -CH₂- groups .
- DEPT-135 : Detect the hydroxymethyl carbon as a positive signal at ~δ 60–65 ppm .
- HSQC correlation : Map H-C couplings between -CH₂OH protons and the attached carbon .
What troubleshooting steps are recommended for low yields in coupling reactions with halogenated intermediates?
Q. Advanced
- Catalyst screening : Replace Pd(PPh₃)₄ with XPhos or SPhos ligands to enhance reactivity .
- Solvent optimization : Use anhydrous acetonitrile or DMF to stabilize palladium intermediates .
- Microwave-assisted synthesis : Reduce reaction time (3–12 hours vs. overnight) and improve efficiency .
How should the compound be stored to maintain stability?
Q. Basic
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Moisture control : Use desiccants (e.g., silica gel) in storage vials .
- Light protection : Amber glassware to avoid photodegradation of the hydroxymethyl moiety .
How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
